9-Butyl-6-chloro-9h-purine
Overview
Description
9-Butyl-6-chloro-9H-purine: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of a butyl group at the 9th position and a chlorine atom at the 6th position of the purine ring modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with butyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide. The reaction conditions include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The purine ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The double bonds in the purine ring can undergo addition reactions with electrophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted purines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the purine ring with modified electronic properties.
Scientific Research Applications
Chemistry: 9-Butyl-6-chloro-9H-purine is used as a building block in the synthesis of more complex purine derivatives
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid recognition.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Some derivatives exhibit antiviral, anticancer, and anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Butyl-6-chloro-9H-purine and its derivatives involves interactions with biological macromolecules. The compound can bind to nucleic acids, affecting their structure and function. It can also interact with enzymes, inhibiting or modulating their activity. The specific molecular targets and pathways depend on the derivative and its chemical modifications.
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
9-Butylpurine: Lacks the chlorine atom at the 6th position, resulting in different reactivity and properties.
6-Aminopurine: Contains an amino group instead of a chlorine atom, leading to distinct biological activities.
Uniqueness: 9-Butyl-6-chloro-9H-purine is unique due to the combination of the butyl group and chlorine atom, which imparts specific chemical and biological properties. This combination allows for targeted modifications and applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
9-butyl-6-chloropurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRPGDDGRMEJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280959 | |
Record name | 9-butyl-6-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-83-7 | |
Record name | NSC19206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-butyl-6-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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